molecular formula C12H22N2O3 B2452698 Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate CAS No. 1429901-78-9

Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate

Cat. No.: B2452698
CAS No.: 1429901-78-9
M. Wt: 242.319
InChI Key: RZGIQOMHNGAXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Methyl 1-[(propan-2-ylcarbamoyl)amino]cyclohexanecarboxylate is a compound with significant relevance in the field of organic chemistry, specifically in synthesis and characterization studies. For instance, Cativiela and colleagues (1996) demonstrated the utility of a similar compound, methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, in synthesizing cyclopropyl amino acids through Wittig olefination (Cativiela, Díaz-de-Villegas, & Jiménez, 1996). Another study by Li et al. (2012) described a scalable synthesis method for a similar compound, showcasing its application in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Catalysis and Chemical Reactions

The compound has also been involved in studies related to catalysis and chemical reactions. Kashiwabara, Hanaki, and Fujita (1980) explored the use of chiral diphosphines derived from similar compounds for the stereoselective hydrogenation of α-acylaminoacrylic acids (Kashiwabara, Hanaki, & Fujita, 1980). Avenoza et al. (1996) reported on using 1-amino-2-phenyl-1-cyclohexanecarboxylic acids, closely related to the compound , as chiral auxiliaries in asymmetric Diels-Alder reactions (Avenoza, Cativiela, París, & Peregrina, 1996).

Medicinal Chemistry and Pharmaceutical Applications

In the field of medicinal chemistry and pharmaceutical applications, related compounds have shown utility. For example, Xu et al. (1997) developed a practical method for large-scale preparation of a compound closely related to this compound, highlighting its potential in medicinal chemistry (Xu, Prasad, Repič, & Blacklock, 1997).

Biochemistry and Enzyme Studies

In biochemistry and enzyme studies, Zhao and Liu (2002) synthesized a labeled version of a similar compound for studying its role as an inhibitor for a bacterial enzyme, providing insights into enzyme-substrate interactions and potential therapeutic applications (Zhao & Liu, 2002).

Chemical Biology and Drug Discovery

In chemical biology and drug discovery, studies have focused on synthesizing and characterizing analogs and derivatives of similar compounds for potential therapeutic uses. The research by McLaughlin et al. (2016) serves as an example, where they synthesized and characterized a novel 'research chemical' related to the compound , highlighting its potential in drug discovery (McLaughlin et al., 2016).

Properties

IUPAC Name

methyl 1-(propan-2-ylcarbamoylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)13-11(16)14-12(10(15)17-3)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGIQOMHNGAXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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